8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
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Overview
Description
8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions to form the pyrazolo[5,1-c][1,2,4]triazine core .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of halogen atoms with other functional groups .
Scientific Research Applications
8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazole derivatives with similar pharmacological activities.
Triazolothiadiazine: Known for its diverse biological activities, including anticancer and antimicrobial properties.
Indole Derivatives: Compounds with a wide range of biological activities, such as antiviral and anti-inflammatory effects.
Uniqueness
8-(4-fluorophenyl)-4,7-dimethyl-N-(3-(trifluoromethyl)phenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide stands out due to its unique combination of fluorine atoms and the pyrazolo[5,1-c][1,2,4]triazine core. This structural feature enhances its metabolic stability, bioavailability, and binding affinity, making it a promising candidate for drug development and other scientific applications .
Properties
Molecular Formula |
C21H15F4N5O |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-4,7-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide |
InChI |
InChI=1S/C21H15F4N5O/c1-11-17(13-6-8-15(22)9-7-13)19-28-27-18(12(2)30(19)29-11)20(31)26-16-5-3-4-14(10-16)21(23,24)25/h3-10H,1-2H3,(H,26,31) |
InChI Key |
QSFNQNVIMJIVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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